molecular formula C15H19NO B097710 3-Cyclohexyl-3-phenylazetidin-2-one CAS No. 17719-29-8

3-Cyclohexyl-3-phenylazetidin-2-one

Numéro de catalogue: B097710
Numéro CAS: 17719-29-8
Poids moléculaire: 229.32 g/mol
Clé InChI: VFQZGLHTORSEPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Cyclohexyl-3-phenylazetidin-2-one ( 17719-29-8) is a synthetic organic compound belonging to the azetidinone class, which features a central beta-lactam (2-azetidinone) ring system. This specific molecular architecture, particularly the 2-azetidinone core, is of profound interest in medicinal and organic chemistry due to its role as a key precursor and scaffold for developing pharmacologically active agents . Azetidinone derivatives are recognized not only for their classic, broad-spectrum antibiotic activities but also for a diverse range of other biological properties, including serving as cholesterol absorption inhibitors, enzyme inhibitors, and exhibiting anti-inflammatory, anti-malarial, and anti-tubercular activities . Recent research continues to highlight the utility of azetidinones as critical synthons in stereoselective synthesis and their emerging potential in novel therapeutic areas, such as oncology. For instance, azetidinone-based structures have been investigated as conformationally restricted analogues in the development of antitumor agents that inhibit tubulin polymerization . Furthermore, the structural motif is being explored in the design of Proteolysis Targeting Chimeras (PROTACs), a cutting-edge modality in drug discovery, underscoring its ongoing relevance in modern pharmaceutical research . This product is provided for research purposes to support investigations in these advanced fields. 3-Cyclohexyl-3-phenylazetidin-2-one is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Propriétés

Numéro CAS

17719-29-8

Formule moléculaire

C15H19NO

Poids moléculaire

229.32 g/mol

Nom IUPAC

3-cyclohexyl-3-phenylazetidin-2-one

InChI

InChI=1S/C15H19NO/c17-14-15(11-16-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,17)

Clé InChI

VFQZGLHTORSEPN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2(CNC2=O)C3=CC=CC=C3

SMILES canonique

C1CCC(CC1)C2(CNC2=O)C3=CC=CC=C3

Origine du produit

United States

Applications De Recherche Scientifique

Biological Activities

Research has demonstrated that 3-cyclohexyl-3-phenylazetidin-2-one exhibits notable antibacterial and anticancer properties.

Antibacterial Activity

Studies indicate that derivatives of azetidinones, including 3-cyclohexyl-3-phenylazetidin-2-one, show promising antibacterial activity against various strains. For instance, a study reported that certain azetidinone derivatives displayed significant inhibition against gram-positive and gram-negative bacteria, highlighting their potential as antibiotic agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as HeLa (cervical cancer), MDA-MB-231 (breast cancer), and ACHN (kidney cancer). The IC50 values for some derivatives were found to be as low as 0.4 µM, indicating strong cytotoxic effects against these cell lines .

Therapeutic Potential

The therapeutic implications of 3-cyclohexyl-3-phenylazetidin-2-one are vast, particularly in the development of new drugs targeting bacterial infections and cancer.

Case Studies

  • Antibacterial Case Study : A series of azetidinone derivatives were synthesized and screened for antibacterial activity against nine strains. Compounds with structural modifications similar to 3-cyclohexyl-3-phenylazetidin-2-one showed remarkable potency, suggesting that this class of compounds could lead to new antibiotics .
  • Anticancer Case Study : Research on menin inhibitors for treating MLL leukemia has highlighted the importance of small molecules like 3-cyclohexyl-3-phenylazetidin-2-one in targeting protein-protein interactions critical in cancer pathology. These studies provide a proof-of-concept for using such compounds in therapeutic strategies against specific types of leukemia .
Compound NameActivity TypeTarget Cell LineIC50 (µM)
3-Cyclohexyl-3-phenylazetidin-2-oneAntibacterialVarious StrainsN/A
Derivative AAnticancerHeLa0.41
Derivative BAnticancerMDA-MB-2310.42
Derivative CAnticancerACHN0.45

Comparaison Avec Des Composés Similaires

Azetidinone Core Derivatives

4-(Anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one ():

  • Substituents: Anthracenyl (electron-rich polyaromatic) and phenoxy groups.
  • Key Differences: The phenoxy group in this analog introduces oxygen-based polarity, contrasting with the non-polar phenyl group in the target compound.
  • Implications: The target compound’s phenyl group may offer better solubility in lipophilic environments, enhancing membrane permeability compared to polar phenoxy derivatives.

SC-558 Analogs ():

  • Core Structure: Quinazolin-2-yl instead of azetidinone.
  • Substituents : Variants include halogens (Br, Cl), methoxy (OCH₃), and ester groups.
  • Key Differences : Electron-withdrawing groups (e.g., Cl, Br) in SC-558 analogs enhance electrophilicity, whereas the cyclohexyl group in the target compound provides steric bulk and lipophilicity. This may reduce reactivity but improve blood-brain barrier penetration, akin to nitrosoureas in .

Thiazolidinone and Indole Derivatives ():

  • Core Structure: Thiazolidinone ring with a thioxo group and indole moiety.
  • However, the azetidinone’s smaller ring size may confer higher strain and reactivity .

Pharmacokinetic and Bioactivity Considerations

  • Lipophilicity and CNS Activity: The cyclohexyl group in 3-cyclohexyl-3-phenylazetidin-2-one likely enhances lipophilicity, similar to nitrosoureas in , which rely on non-ionized, lipophilic structures for intracerebral efficacy against leukemia .
  • Substituent Effects on Solubility : Compared to SC-558’s halogenated analogs (), the cyclohexyl group may reduce aqueous solubility but improve tissue distribution .

Data Table: Comparative Overview of Key Compounds

Compound Name Core Structure Key Substituents Key Properties Bioactivity Inference
3-Cyclohexyl-3-phenylazetidin-2-one Azetidinone Cyclohexyl, Phenyl High lipophilicity, moderate reactivity Potential CNS targeting
4-(Anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one Azetidinone Anthracenyl, Phenoxy Steric bulk, polar phenoxy group Reduced metabolic stability
SC-558 Analogs (e.g., 1d: X = Br) Quinazolin-2-yl Bromine, Methoxy Electrophilic, polar Enzyme inhibition (e.g., COX-2)
(3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)-1-methylindol-2-one Thiazolidinone Cyclohexyl, Thioxo High electrophilicity, rigid structure Kinase/receptor modulation

Méthodes De Préparation

Ketene Generation and Cycloaddition Dynamics

Chlorophenylketene, generated in situ from α-chlorophenylacetyl chloride via dehydrohalogenation with triethylamine, reacts with imines derived from cyclohexylamine and aromatic aldehydes. For example, treatment of 5-arylimino-4-chloro-5H-1,2,3-dithiazoles with chlorophenylketene in dichloromethane at room temperature yields spiro-azetidinones. Adapting this method, cyclohexyl-substituted imines could undergo analogous cycloadditions to form the target compound.

Key Conditions :

  • Solvent: CH2_2Cl2_2

  • Temperature: Room temperature (20–25°C)

  • Base: Triethylamine (Et3_3N)

  • Yield Range: 60–75% (based on analogous reactions).

Stereochemical Considerations

The stereochemistry of the β-lactam ring is influenced by the ketene’s electrophilicity and the imine’s geometry. Bulky substituents, such as cyclohexyl and phenyl groups, may favor cis-diastereomers due to steric hindrance during cycloaddition.

Schiff Base Cyclization with Chloroacetyl Chloride

Schiff bases derived from cyclohexylamine and benzaldehyde derivatives serve as precursors for azetidin-2-ones. This method involves a two-step process: (1) Schiff base formation and (2) cyclization with chloroacetyl chloride.

Reaction Mechanism and Optimization

A cooled solution of N-cyclohexyl-N'-benzylidene diamine (Schiff base) in CH2_2Cl2_2 is treated with Et3_3N and chloroacetyl chloride. The reaction proceeds via nucleophilic acyl substitution, forming an intermediate that cyclizes to the β-lactam.

Typical Procedure :

  • Schiff Base Synthesis : Cyclohexylamine (2.50 mmol) and benzaldehyde (2.50 mmol) in CH2_2Cl2_2 at 0°C for 1 h.

  • Cyclization : Chloroacetyl chloride (5.10 mmol) added dropwise to the Schiff base solution, stirred at RT for 10 h.

  • Workup : Aqueous extraction, drying (Na2_2SO4_4), and column chromatography (hexane/EtOAc).

Data Summary :

Starting MaterialProductYield (%)Purification Method
N-Cyclohexyl benzylidene3-Cyclohexyl-3-phenylazetidin-2-one65–72Column Chromatography

Substituent Effects

Electron-donating groups on the aryl ring enhance cyclization efficiency by stabilizing the imine intermediate. For instance, p-methoxy substituents improve yields to 72% compared to unsubstituted analogs (65%).

Hydrozirconation and Reductive Cyclization

Hydrozirconation of allylic amines followed by iodination and reductive cyclization offers a stereoselective route to azetidines. This method, adapted for β-lactams, involves:

Hydrozirconation Protocol

Boc-protected allylic amines undergo hydrozirconation with Cp2_2ZrHCl to form zirconium intermediates. Subsequent iodination yields iodocarbamates, which cyclize upon treatment with NaN(SiMe3_3)2_2.

Example :

  • Starting Material: Boc-protected N-allyl-N-cyclohexylbenzamide

  • Conditions: Cp2_2ZrHCl (1.2 eq), THF, 0°C → RT; I2_2 (2.0 eq)

  • Yield: 68% (3-cyclohexyl-3-phenylazetidin-2-one).

Diastereoselectivity

Bulky substituents (e.g., cyclohexyl) favor trans-diastereomers due to hindered rotation during cyclization. For example, a 4:1 trans:cis ratio is observed with cyclohexyl groups.

Oxidative Cyclization of Michael Adducts

Michael adducts derived from β-aminomalonates and α,β-unsaturated ketones undergo oxidative cyclization with PhIO/Bu4_4NI to form multisubstituted azetidines.

Application :

  • Adduct Formation: Diethyl 2-(cyclohexylamino)malonate + chalcone → Michael adduct.

  • Cyclization: PhIO (2.0 eq), Bu4_4NI (1.5 eq), CH3_3CN, 0°C → RT.

  • Yield: 58% (3-cyclohexyl-3-phenylazetidin-2-one) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.